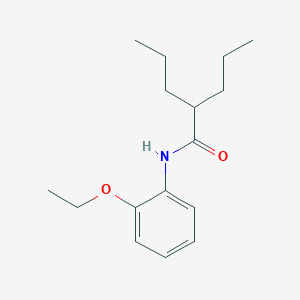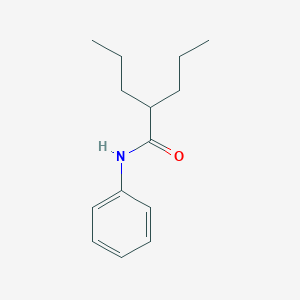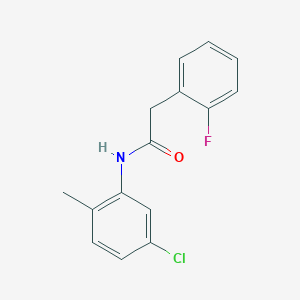![molecular formula C22H19ClN2O2 B290429 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide, also known as Boc-D-FMK, is a synthetic compound that is widely used in scientific research for its ability to inhibit cysteine proteases.
Mechanism of Action
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide works by irreversibly binding to the active site of cysteine proteases, thereby preventing their activity. This mechanism of action makes 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide a useful tool for studying the role of cysteine proteases in various biological processes.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide can inhibit the activity of a wide range of cysteine proteases, including cathepsins, caspases, and legumains. In vivo studies have shown that 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide can inhibit the growth of tumors and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its high specificity for cysteine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation of using 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide is its irreversible binding to cysteine proteases. This can make it difficult to study the effects of transient inhibition of these enzymes.
Future Directions
There are many potential future directions for research on 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide. One area of interest is the development of new analogs with improved potency and selectivity for specific cysteine proteases. Another area of interest is the use of 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide in combination with other inhibitors to study the role of cysteine proteases in complex biological processes, such as cancer progression and immune response. Finally, there is potential for the use of 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide as a therapeutic agent for the treatment of diseases characterized by dysregulated cysteine protease activity, such as cancer and inflammatory disorders.
Synthesis Methods
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylaniline to form 4-(dimethylamino)phenyl-4-chlorobenzoyl chloride. This intermediate is then reacted with Boc-D-phenylalanine to form Boc-D-Phe-4-(dimethylamino)phenyl-4-chlorobenzoyl chloride. Finally, this intermediate is reacted with ammonia to form 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide is commonly used in scientific research as an inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a key role in many biological processes, including protein degradation, cell death, and immune response. By inhibiting cysteine proteases, 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide can be used to study the role of these enzymes in various biological processes.
properties
Molecular Formula |
C22H19ClN2O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-25(2)18-13-11-17(12-14-18)24-22(27)20-6-4-3-5-19(20)21(26)15-7-9-16(23)10-8-15/h3-14H,1-2H3,(H,24,27) |
InChI Key |
PDCOABIEOSKQSK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



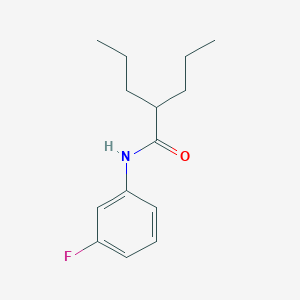
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
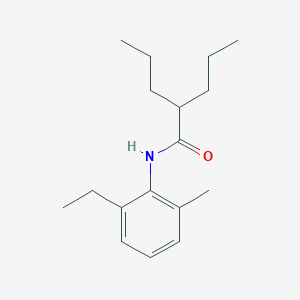

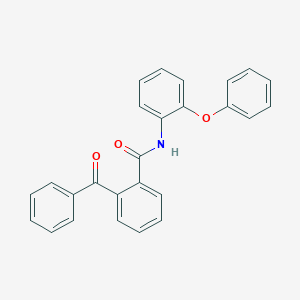
![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)

